molecular formula C3H5O2SSi B14192667 CID 71415348 CAS No. 834880-99-8

CID 71415348

Cat. No.: B14192667
CAS No.: 834880-99-8
M. Wt: 133.22 g/mol
InChI Key: ZVJXWYYRKRJBJN-UHFFFAOYSA-N
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Description

No information about "CID 71415348" is present in the provided evidence. This suggests either a misreferenced CID or incomplete evidence. For example:

  • and list other CIDs, such as 3-O-caffeoyl betulin (CID 10153267) and oscillatoxin D (CID 101283546), but these are unrelated to this compound .

  • and mention "CID" in the context of collision-induced dissociation in mass spectrometry, which is unrelated to the PubChem identifier .

Properties

CAS No.

834880-99-8

Molecular Formula

C3H5O2SSi

Molecular Weight

133.22 g/mol

InChI

InChI=1S/C3H5O2SSi/c4-3(6)1-2-5-7/h1-2H2,(H,4,6)

InChI Key

ZVJXWYYRKRJBJN-UHFFFAOYSA-N

Canonical SMILES

C(CO[Si])C(=O)S

Origin of Product

United States

Preparation Methods

    Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form intermediate compounds.

    Intermediate Processing: These intermediates are then subjected to further reactions, often involving catalysts and specific reagents, to achieve the desired compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

CID 71415348 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.

    Addition: The compound can participate in addition reactions where atoms or groups are added to the molecule, commonly using catalysts like palladium or platinum.

Scientific Research Applications

CID 71415348 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71415348 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition or activation of specific pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides structural and functional comparisons for other compounds, but none involve CID 71415348. Examples include:

Table 1: Structural Comparison of Selected Compounds

Compound Name PubChem CID Key Features Reference
3-O-caffeoyl betulin 10153267 Betulin derivative with caffeoyl group; studied as a substrate/inhibitor
Oscillatoxin D 101283546 Marine toxin derivative with polyketide structure
Taurocholic acid (TC) 6675 Bile acid conjugate; substrate for transporters
Ginkgolic acid 17:1 5469634 Inhibitor with alkylphenol structure

Key Findings from Evidence:

  • Betulin derivatives (e.g., CID 10153267) are compared to bile acids (e.g., CID 6675) in terms of substrate specificity and inhibitory activity .
  • Oscillatoxin derivatives (e.g., CID 101283546) are structurally distinct from bile acids, with unique polyketide backbones .
  • Ginkgolic acid (CID 5469634) demonstrates inhibitory properties distinct from steroid-based compounds like taurocholic acid .

Limitations and Recommendations

Data Gap: The absence of this compound in the evidence highlights a critical gap. Valid comparisons require structural data, functional assays, or computational studies, none of which are available here.

Potential Misinterpretation: The term "CID" is used ambiguously in the evidence (e.g., collision-induced dissociation in mass spectrometry or "Community ID" in network models ).

Suggested Actions :

  • Verify the correct PubChem CID or provide additional sources.
  • Cross-reference with databases like PubChem or ChEMBL for structural/functional data.

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